molecular formula C19H18O6 B2698893 (2Z)-6-hydroxy-4-methyl-2-[(2,3,4-trimethoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one CAS No. 904501-16-2

(2Z)-6-hydroxy-4-methyl-2-[(2,3,4-trimethoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one

Cat. No.: B2698893
CAS No.: 904501-16-2
M. Wt: 342.347
InChI Key: UOZJLOKDDFHIDR-NVNXTCNLSA-N
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Description

The compound "(2Z)-6-hydroxy-4-methyl-2-[(2,3,4-trimethoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one" is a benzofuran-3-one derivative characterized by a dihydrobenzofuran core with a hydroxy group at position 6, a methyl group at position 4, and a 2,3,4-trimethoxyphenylmethylidene substituent at position 2. The (2Z)-configuration indicates the stereochemistry of the exocyclic double bond, which influences molecular geometry and intermolecular interactions such as hydrogen bonding and π-π stacking .

Properties

IUPAC Name

(2Z)-6-hydroxy-4-methyl-2-[(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O6/c1-10-7-12(20)9-14-16(10)17(21)15(25-14)8-11-5-6-13(22-2)19(24-4)18(11)23-3/h5-9,20H,1-4H3/b15-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOZJLOKDDFHIDR-NVNXTCNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1C(=O)C(=CC3=C(C(=C(C=C3)OC)OC)OC)O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC2=C1C(=O)/C(=C/C3=C(C(=C(C=C3)OC)OC)OC)/O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-6-hydroxy-4-methyl-2-[(2,3,4-trimethoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one typically involves the condensation of 6-hydroxy-4-methyl-2-benzofuran-3-one with 2,3,4-trimethoxybenzaldehyde. This reaction is often carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in a suitable solvent like ethanol or methanol. The reaction mixture is usually heated under reflux conditions to facilitate the condensation process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

(2Z)-6-hydroxy-4-methyl-2-[(2,3,4-trimethoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form corresponding alcohols or alkanes.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Biological Activities

The biological activities of this compound can be categorized into several key areas:

Anticancer Activity

Research indicates that benzofuran derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • Study Findings : A study demonstrated that related compounds significantly inhibited the proliferation of MCF-7 breast cancer cells with IC50 values below 50 µM. The mechanism involved apoptosis induction and disruption of mitochondrial function .

Antioxidant Properties

The compound has shown potential as an antioxidant:

  • DPPH Scavenging Activity : Similar benzofuran derivatives exhibited effective scavenging of DPPH radicals, indicating their ability to neutralize free radicals. For example:
Concentration (µM)DPPH Scavenging Activity (%)
1017.93
5014.02
10011.59
20023
50050
100084.4

This suggests that the compound could be beneficial in preventing oxidative stress-related diseases .

Anti-inflammatory Effects

Benzofuran derivatives have been linked to anti-inflammatory properties:

  • Mechanism : These compounds can modulate pro-inflammatory cytokines such as TNF-alpha and IL-1, reducing inflammation significantly in vitro .

Neuroprotective Effects

The inhibition of monoamine oxidase (MAO), particularly MAO-B, is a notable property:

  • Potential Applications : Compounds similar to this one have demonstrated selective MAO-B inhibition with low IC50 values (<0.05 µM), suggesting applications in treating neurodegenerative diseases like Parkinson's and Alzheimer's .

Case Studies

Several studies have highlighted the efficacy of benzofuran derivatives, including our compound:

Cytotoxicity Assessment

A recent investigation assessed various benzofuran derivatives against MDA-MB-231 breast cancer cells, revealing significant decreases in cell viability at concentrations as low as 10 µM .

Apoptosis Induction

Another study indicated that certain derivatives could induce apoptosis in K562 leukemia cells through mitochondrial pathways, with increased caspase activity observed post-treatment .

Mechanism of Action

The mechanism of action of (2Z)-6-hydroxy-4-methyl-2-[(2,3,4-trimethoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit tubulin polymerization, thereby affecting cell division and exhibiting anti-cancer properties. Additionally, it may interact with other proteins or signaling pathways, contributing to its diverse biological activities.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table highlights key structural differences between the target compound and three analogs identified in the literature:

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Functional Groups Potential Bioactivity Insights
Target: (2Z)-6-hydroxy-4-methyl-2-[(2,3,4-trimethoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one 6-OH, 4-CH₃, 2-(2,3,4-trimethoxyphenylmethylidene) ~386.36 Hydroxy, methoxy, benzofuran core Enhanced solubility (OH), electron-rich (methoxy)
Analog 1: [(2Z)-3-oxo-2-[(2,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-6-yl] methanesulfonate 6-OCH₂SO₃H, 2-(2,4,5-trimethoxyphenylmethylidene) ~454.43 Methanesulfonate, methoxy Improved leaving group (sulfonate)
Analog 2: (2Z)-2-[(3-fluorophenyl)methylidene]-6-(2-methylprop-2-enoxy)-1-benzofuran-3-one 6-OCH₂C(CH₃)=CH₂, 2-(3-fluorophenylmethylidene) ~352.35 Fluoro, allyl ether Increased lipophilicity (fluoro, allyl)
Analog 3: (2Z)-6-[2-(4-bromophenyl)-2-oxoethoxy]-2-(furan-2-ylmethylidene)-1-benzofuran-3-one 6-OCH₂CO(4-BrC₆H₄), 2-(furan-2-ylmethylidene) ~467.25 Bromophenyl, furan, ketone Heavy atom effect (Br), furan π-system

Key Observations:

In contrast, Analog 2’s 3-fluorophenyl group introduces electron-withdrawing effects, which may alter binding affinity . Analog 1’s methanesulfonate group at position 6 improves solubility in polar solvents compared to the target’s hydroxy group, but reduces hydrogen-bonding capability .

Bioactivity Implications :

  • The target ’s hydroxy group may facilitate hydrogen bonding with enzymes or receptors, a feature absent in Analog 1 (sulfonate) and Analog 2 (allyl ether) .
  • Analog 3 ’s bromine atom increases molecular weight and may enhance halogen bonding, a property leveraged in drug design for improved target engagement .

Synthetic Accessibility :

  • The target compound’s synthesis likely involves aldol condensation to form the methylidene group, a method common in benzofuran chemistry . Analog 3 ’s furan-methylidene group may require specialized catalysts for stereoselective formation .

Hydrogen Bonding and Crystal Packing

Hydrogen bonding patterns, analyzed via graph set theory , reveal critical differences:

  • The target compound ’s hydroxy group participates in O–H···O hydrogen bonds, stabilizing its crystal lattice.
  • Analog 2 ’s allyl ether substituent introduces steric hindrance, disrupting intermolecular interactions .

Biological Activity

(2Z)-6-hydroxy-4-methyl-2-[(2,3,4-trimethoxyphenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one is a complex organic compound belonging to the benzofuran family. This compound has garnered attention for its potential biological activities, particularly in the fields of cancer research and pharmacology. This article reviews the biological activity of this compound based on various studies and findings.

Chemical Structure

The molecular formula of the compound is C19H20O5C_{19}H_{20}O_5, and it features a benzofuran core with multiple methoxy substituents. The structural complexity contributes to its diverse biological effects.

1. Anticancer Activity

Numerous studies have highlighted the anticancer properties of benzofuran derivatives, including this compound.

  • Mechanism of Action : The compound has been shown to inhibit cell proliferation in various cancer cell lines. In particular, it exhibits selective cytotoxicity against leukemia cells while sparing normal cells.
  • Case Study : In a study evaluating the antiproliferative effects against human cancer cell lines, the compound demonstrated significant activity with an IC50 value lower than 1 µM for some tested lines, indicating potent efficacy .

2. Antioxidant Properties

Research indicates that this compound possesses notable antioxidant activity. The presence of hydroxyl groups in its structure is believed to contribute to its ability to scavenge free radicals.

  • Study Findings : In vitro assays showed that this compound effectively reduced oxidative stress markers in cellular models .

3. Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties.

  • Mechanism : It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX and LOX, which are critical in the inflammatory response .

Data Table: Summary of Biological Activities

Biological Activity Effect IC50 Value (µM) Cell Lines Tested
AnticancerCytotoxic< 1K562, HL60
AntioxidantFree radical scavengingN/AVarious
Anti-inflammatoryCytokine inhibitionN/ARAW 264.7

Research Findings

Recent literature emphasizes the structure-activity relationship (SAR) of benzofuran derivatives. Modifications at specific positions on the benzofuran ring significantly influence their biological activities:

  • Positioning of Substituents : Compounds with methoxy groups at the C–6 position exhibited higher potency compared to those with substitutions at other positions .
  • Molecular Docking Studies : Computational studies have suggested that this compound interacts favorably with target proteins involved in cancer progression, providing insights into its mechanism of action at the molecular level .

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